molecular formula C13H16N2 B12727787 1H-Imidazole, 4-((2,6-dimethylphenyl)methyl)-5-methyl- CAS No. 91874-51-0

1H-Imidazole, 4-((2,6-dimethylphenyl)methyl)-5-methyl-

Cat. No.: B12727787
CAS No.: 91874-51-0
M. Wt: 200.28 g/mol
InChI Key: FQOYSVIMWGYYJB-UHFFFAOYSA-N
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Description

1H-Imidazole, 4-((2,6-dimethylphenyl)methyl)-5-methyl- is a derivative of imidazole, a five-membered aromatic heterocycle containing two nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable compound for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Imidazole, 4-((2,6-dimethylphenyl)methyl)-5-methyl- typically involves the reaction of 2,6-dimethylbenzyl chloride with 4,5-dimethylimidazole under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Industrial production also emphasizes the importance of safety and environmental considerations, ensuring that the process is both economically viable and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1H-Imidazole, 4-((2,6-dimethylphenyl)methyl)-5-methyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazole ring acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of alkylated imidazole derivatives.

Scientific Research Applications

1H-Imidazole, 4-((2,6-dimethylphenyl)methyl)-5-methyl- has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Acts as a ligand in coordination chemistry and is used in the study of enzyme mechanisms.

    Medicine: Investigated for its potential as an antimicrobial and antifungal agent.

    Industry: Used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1H-Imidazole, 4-((2,6-dimethylphenyl)methyl)-5-methyl- involves its interaction with various molecular targets. In biological systems, it can bind to metal ions and enzymes, affecting their activity. The compound’s ability to form hydrogen bonds and π-π interactions plays a crucial role in its binding affinity and specificity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1H-Imidazole, 2-((2,6-dimethylphenyl)methyl)-4,5-dimethyl-
  • 1H-Imidazole, 2-((4-tert-butyl-2,6-dimethylphenyl)methyl)-4,5-dimethyl-
  • 1H-Imidazole, 2-((4-fluorophenyl)methyl)-4,5-dimethyl-

Uniqueness

1H-Imidazole, 4-((2,6-dimethylphenyl)methyl)-5-methyl- is unique due to its specific substitution pattern on the imidazole ring. This substitution pattern influences its chemical reactivity and biological activity, making it distinct from other imidazole derivatives. The presence of the 2,6-dimethylphenyl group enhances its lipophilicity, which can affect its solubility and interaction with biological membranes.

Properties

CAS No.

91874-51-0

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

IUPAC Name

4-[(2,6-dimethylphenyl)methyl]-5-methyl-1H-imidazole

InChI

InChI=1S/C13H16N2/c1-9-5-4-6-10(2)12(9)7-13-11(3)14-8-15-13/h4-6,8H,7H2,1-3H3,(H,14,15)

InChI Key

FQOYSVIMWGYYJB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)CC2=C(NC=N2)C

Origin of Product

United States

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